molecular formula C11H15NO3 B1201760 Cantharidin methylimide

Cantharidin methylimide

Cat. No.: B1201760
M. Wt: 209.24 g/mol
InChI Key: WUQNOBSCYAIJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cantharidin methylimide is a derivative of cantharidin, a natural compound produced by blister beetles. Cantharidin is known for its potent biological activities, including its use in traditional medicine and its role as an insect deterrent. This compound retains many of the biological properties of cantharidin but has been modified to enhance its stability and reduce its toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cantharidin methylimide typically involves the modification of cantharidin through a series of chemical reactions. One common method is the reaction of cantharidin with methylamine under controlled conditions to form the methylimide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Cantharidin methylimide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can convert this compound into less reactive forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of more reactive imide derivatives, while reduction can yield less reactive amine derivatives.

Scientific Research Applications

Cantharidin methylimide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imide chemistry.

    Biology: Employed in studies of cell signaling pathways and as a tool for investigating protein phosphatase inhibition.

    Medicine: Investigated for its potential anticancer properties and as a treatment for skin conditions such as warts and molluscum contagiosum.

    Industry: Utilized in the development of new pesticides and as a chemical intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

Cantharidin methylimide exerts its effects primarily through the inhibition of protein phosphatases, particularly protein phosphatase 2A (PP2A). This inhibition disrupts various cellular processes, leading to apoptosis (programmed cell death) in cancer cells. The compound also affects other signaling pathways, including those involved in cell cycle regulation and stress response.

Comparison with Similar Compounds

Similar Compounds

    Cantharidin: The parent compound, known for its potent biological activities but also high toxicity.

    Norcantharidin: A demethylated derivative of cantharidin with reduced toxicity and similar anticancer properties.

    Cantharimide: Another derivative with modifications to the imide group, used in similar applications.

Uniqueness

Cantharidin methylimide is unique in its balance of biological activity and reduced toxicity compared to cantharidin. Its stability and effectiveness in inhibiting protein phosphatases make it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

2,3a,7a-trimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-10-6-4-5-7(15-6)11(10,2)9(14)12(3)8(10)13/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQNOBSCYAIJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC(C1(C(=O)N(C2=O)C)C)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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